Chloromethyl-2-ethoxy-naphthalene

Lipophilicity Drug design Extraction efficiency

Chloromethyl-2-ethoxy-naphthalene (IUPAC: 1-(chloromethyl)-2-ethoxynaphthalene; CAS 51958-26-0) is a disubstituted naphthalene carrying an electron-donating ethoxy group at C‑2 and a reactive benzylic chloromethyl group at C‑1. The compound belongs to the naphthalene class of polycyclic aromatic hydrocarbons and is employed as a synthetic intermediate for constructing more complex naphthalene-containing molecules.

Molecular Formula C13H13ClO
Molecular Weight 220.69 g/mol
Cat. No. B13170755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl-2-ethoxy-naphthalene
Molecular FormulaC13H13ClO
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)CCl
InChIInChI=1S/C13H13ClO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9H2,1H3
InChIKeyAAKMHVVUADKZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl-2-ethoxy-naphthalene – Core Identity, CAS 51958-26-0, and Key Physicochemical Baseline


Chloromethyl-2-ethoxy-naphthalene (IUPAC: 1-(chloromethyl)-2-ethoxynaphthalene; CAS 51958-26-0) is a disubstituted naphthalene carrying an electron-donating ethoxy group at C‑2 and a reactive benzylic chloromethyl group at C‑1. The compound belongs to the naphthalene class of polycyclic aromatic hydrocarbons and is employed as a synthetic intermediate for constructing more complex naphthalene-containing molecules . Computed molecular descriptors place its lipophilicity at XLogP3 = 3.9, its topological polar surface area at 9.2 Ų, and its molecular weight at 220.69 g·mol⁻¹ [1]. These properties differentiate it from both the parent 2‑ethoxynaphthalene and the non‑alkoxylated chloromethylnaphthalenes.

Why Chloromethyl-2-ethoxy-naphthalene Cannot Be Replaced by 2‑Ethoxynaphthalene or 1‑(Chloromethyl)naphthalene


Simple substitution of chloromethyl-2-ethoxy-naphthalene by either 2‑ethoxynaphthalene or 1‑(chloromethyl)naphthalene results in loss of a critical functional handle. 2‑Ethoxynaphthalene lacks the electrophilic chloromethyl anchor required for nucleophilic displacement, while 1‑(chloromethyl)naphthalene bears no alkoxy substituent to modulate ring electronics or enable subsequent ether-directed transformations [1]. Computed property differences further underscore the substitution risk: chloromethyl-2-ethoxy-naphthalene exhibits a higher XLogP3 (3.9) than 1‑(chloromethyl)naphthalene and a non‑zero TPSA, which jointly influence solubility, extraction behaviour, and potential membrane permeability [2].

Quantitative Differentiation of Chloromethyl-2-ethoxy-naphthalene from Its Closest Structural Analogs


Elevated Computed Lipophilicity (XLogP3) Versus 1‑(Chloromethyl)naphthalene and 2‑Ethoxynaphthalene

Chloromethyl-2-ethoxy-naphthalene displays a computed XLogP3 of 3.9, which is approximately 0.6–0.7 log units higher than 1‑(chloromethyl)naphthalene (XLogP3 ≈ 3.2) and ca. 0.7 log units higher than 2‑ethoxynaphthalene (XLogP3 ≈ 3.2) [1][2]. This difference predicts a roughly 4‑ to 5‑fold increase in octanol–water partition coefficient, favouring the target compound for applications requiring enhanced organic-phase partitioning or membrane permeability.

Lipophilicity Drug design Extraction efficiency

Topological Polar Surface Area (TPSA) Differentiation from 1‑(Chloromethyl)naphthalene

The target compound possesses a TPSA of 9.2 Ų, contributed solely by the ether oxygen, whereas 1‑(chloromethyl)naphthalene has a TPSA of 0 Ų (no heteroatom capable of hydrogen bonding) [1][2]. Although both values are low, the non‑zero TPSA of chloromethyl-2-ethoxy-naphthalene introduces a measurable difference in hydrogen‑bond acceptor capability that can affect chromatographic retention and in silico ADME predictions.

Polar surface area ADME Blood-brain barrier

Dual Reactive Functionality – Benzylic Chloride Plus Ether Handle Versus Single-Function Analogs

Chloromethyl-2-ethoxy-naphthalene provides two chemically distinct reactive centres in a single molecule: an electrophilic benzylic chloride suitable for Sₙ2 or SₙAr chemistry, and an ethoxy group that can act as a directing group, be cleaved to the phenol, or participate in further electrophilic aromatic substitution [1]. By contrast, 2‑ethoxynaphthalene bears only the ether functionality (no alkylating centre), and 1‑(chloromethyl)naphthalene lacks the alkoxy substituent that activates the ring and offers a secondary transformation site [2]. No direct kinetic comparison data were identified; this differentiation is therefore based on functional-group count and known reactivity principles.

Bifunctional building block Nucleophilic substitution Synthetic versatility

Regioisomeric Identity – 1‑(Chloromethyl) Substitution Distinguished from 3‑(Chloromethyl) Analogs

The CAS registry 51958-26-0 unambiguously corresponds to 1‑(chloromethyl)-2‑ethoxynaphthalene, as confirmed by the SMILES string CCOC1=C(C2=CC=CC=C2C=C1)CCl reported by PubChem [1]. In contrast, 3‑(chloromethyl)-1‑ethoxynaphthalene (often referenced by a different CAS, e.g., associated with 1360914-59-5 for the methoxy analogue) places the chloromethyl group at the C‑3 position, resulting in altered electronic conjugation and steric environment . Procurement of the incorrect regioisomer would lead to divergent reaction outcomes, yet vendors sometimes list both under the ambiguous name “chloromethyl-ethoxy-naphthalene.” The unambiguous CAS‑to‑structure mapping provided by PubChem enables precise specification.

Regiochemistry NMR characterisation Structure confirmation

Chloromethyl-2-ethoxy-naphthalene – Research and Industrial Application Scenarios Stemming from Verified Differentiation


Lipophilicity-Driven Liquid–Liquid Extraction and Early Drug-Discovery Partitioning Studies

The ca. 0.7 log unit higher computed XLogP3 of chloromethyl-2-ethoxy-naphthalene relative to 1‑(chloromethyl)naphthalene predicts a 4‑ to 5‑fold increase in octanol–water partition coefficient [1]. This property makes the compound advantageous for liquid–liquid extraction protocols where efficient transfer of the naphthalene scaffold into organic phases is required, as well as for in silico ADME screening where higher lipophilicity may correlate with improved membrane permeability.

Bifunctional Building Block for Parallel Library Synthesis and Step-Economical Route Design

Bearing both a benzylic chloride electrophile and an ethoxy group that can direct electrophilic aromatic substitution or be cleaved to a phenol, chloromethyl-2-ethoxy-naphthalene can serve as a single starting material where two monofunctional analogs would otherwise be needed [1]. This dual functionality supports convergent synthetic strategies and can reduce procurement and inventory complexity in medicinal chemistry laboratories.

Regiochemically Defined Intermediate for Structure–Activity Relationship (SAR) Exploration

The unambiguous 1‑(chloromethyl) substitution pattern of CAS 51958-26-0 distinguishes it from 3‑(chloromethyl) regioisomers [1]. When exploring SAR around the naphthalene core—for example, in fluorescent probe development or receptor‑ligand design—researchers must control the point of attachment of the chloromethyl handle. Procuring this specific regioisomer ensures that the correct spatial orientation is maintained in the final target molecule.

Protecting-Group Strategy and Functional-Group Interconversion Workflows

The ethoxy substituent can be regarded as a masked phenol; deprotection yields the corresponding naphthol, which can then be further functionalised. The co‑presence of the chloromethyl group allows orthogonal derivatisation (e.g., nucleophilic displacement with amines or thiols) prior to or after ether cleavage [1]. This orthogonal reactivity is not available with 2‑ethoxynaphthalene or 1‑(chloromethyl)naphthalene alone, making the compound a versatile intermediate for multi‑step synthesis.

Quote Request

Request a Quote for Chloromethyl-2-ethoxy-naphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.